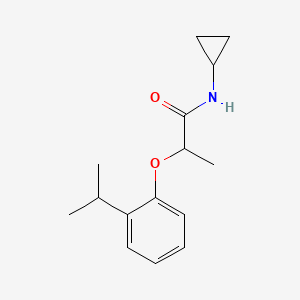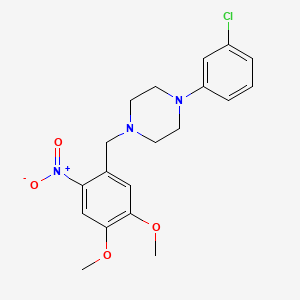![molecular formula C22H23NO B5976132 2-[benzyl(4-biphenylylmethyl)amino]ethanol](/img/structure/B5976132.png)
2-[benzyl(4-biphenylylmethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(4-biphenylylmethyl)amino]ethanol, also known as BBE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBE is a chiral compound, meaning it exists in two mirror-image forms.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(4-biphenylylmethyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling.
Biochemical and Physiological Effects:
2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit low toxicity in in vitro and in vivo studies, indicating that it may be a safe compound for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[benzyl(4-biphenylylmethyl)amino]ethanol in lab experiments is its ability to form self-assembled monolayers on gold surfaces, making it a potential candidate for the development of new nanotechnology devices. One limitation of using 2-[benzyl(4-biphenylylmethyl)amino]ethanol in lab experiments is its chiral nature, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-[benzyl(4-biphenylylmethyl)amino]ethanol. One direction is the development of new pain medications based on the anti-inflammatory and analgesic properties of 2-[benzyl(4-biphenylylmethyl)amino]ethanol. Another direction is the development of new cancer treatments based on the ability of 2-[benzyl(4-biphenylylmethyl)amino]ethanol to inhibit the growth of cancer cells. Additionally, the study of 2-[benzyl(4-biphenylylmethyl)amino]ethanol's ability to form self-assembled monolayers on gold surfaces could lead to the development of new nanotechnology devices. Finally, further studies are needed to fully understand the mechanism of action of 2-[benzyl(4-biphenylylmethyl)amino]ethanol and its potential applications in various fields.
Métodos De Síntesis
2-[benzyl(4-biphenylylmethyl)amino]ethanol can be synthesized through a multistep process, starting with the reaction of benzyl bromide with 4-biphenylylmethylamine to form benzyl(4-biphenylylmethyl)amine. This intermediate product is then reduced using sodium borohydride to form 2-[benzyl(4-biphenylylmethyl)amino]ethanol.
Aplicaciones Científicas De Investigación
2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In drug discovery, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. In materials science, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its ability to form self-assembled monolayers on gold surfaces, making it a potential candidate for the development of new nanotechnology devices.
Propiedades
IUPAC Name |
2-[benzyl-[(4-phenylphenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c24-16-15-23(17-19-7-3-1-4-8-19)18-20-11-13-22(14-12-20)21-9-5-2-6-10-21/h1-14,24H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCSFMPFZAMTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424606 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)



![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)
![{3-(3-chlorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5976093.png)

![1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5976112.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5976116.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5976138.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5976142.png)
![4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5976143.png)
![2-[4-isopropyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5976149.png)